MFCD00593261
Description
Based on analogous MDL entries (e.g., MFCD13195646, MFCD00003330), it is hypothesized to belong to the boronic acid or heterocyclic aromatic family, which are widely used in pharmaceutical synthesis, catalysis, and material science . Such compounds typically exhibit properties like moderate solubility in polar solvents, variable bioavailability, and reactivity in cross-coupling reactions.
Key inferred properties (derived from comparable compounds):
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)6-1-2-8(17-4-3-14)7(5-6)13(15)16/h1-2,5,14H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGXBXOOIUILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00593261 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. For instance, the compound can be synthesized through a multi-step process involving the reaction of precursor chemicals in the presence of catalysts and solvents at specific temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD00593261 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride. Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives, each with unique properties.
Scientific Research Applications
MFCD00593261 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD00593261 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in different fields.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Polarity : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical topological polar surface area (TPSA), suggesting similar solubility profiles in aqueous-organic mixtures .
- Bioavailability : Both boronic acids exhibit blood-brain barrier (BBB) penetration, unlike sulfur-containing heterocycles like 2-(methylthio)oxazolo[4,5-b]pyridine, which has higher TPSA and reduced membrane permeability .
- Reactivity: Boronic acids are preferred for cross-coupling reactions due to their stability and versatility, whereas sulfur-containing analogs may require harsher conditions (e.g., reflux in ethanol for 24 hours) .
Comparison with Functionally Similar Compounds
Functionally similar compounds are selected based on shared applications in catalysis or medicinal chemistry:
Table 2: Functional Performance in Catalysis
Key Findings :
- Reaction Yield : this compound and its brominated analogs achieve moderate yields (~85–90%) under mild conditions (75°C), while nitro-substituted benzimidazoles require higher temperatures (110°C) for near-quantitative yields .
- Catalyst Compatibility : Boronic acids are compatible with palladium-based catalysts, enabling green chemistry applications, whereas nitro compounds demand specialized catalysts like A-FGO (aminated graphene oxide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
